![molecular formula C17H14N4O B2358816 N-([2,4'-bipyridin]-4-ylmethyl)nicotinamide CAS No. 2034321-50-9](/img/structure/B2358816.png)
N-([2,4'-bipyridin]-4-ylmethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([2,4’-bipyridin]-4-ylmethyl)nicotinamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a nicotinamide moiety linked to a bipyridine structure, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)nicotinamide typically involves the reaction of nicotinamide with a bipyridine derivative. One common method is the nucleophilic substitution reaction where nicotinamide reacts with 4-bromomethyl-2,4’-bipyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine moiety allows for substitution reactions, particularly at the pyridine rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated pyridine rings.
Substitution: Formation of halogenated or alkylated bipyridine derivatives.
Applications De Recherche Scientifique
N-([2,4’-bipyridin]-4-ylmethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving nicotinamide adenine dinucleotide (NAD+).
Medicine: Explored for its therapeutic potential in treating diseases related to NAD+ metabolism, such as neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and catalysts due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety allows the compound to chelate metal ions, which can modulate the activity of metalloenzymes. Additionally, the nicotinamide portion can influence NAD±dependent pathways, affecting cellular metabolism and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: A simpler structure with similar biological activity related to NAD+ metabolism.
Bipyridine Derivatives: Compounds like 2,2’-bipyridine and 4,4’-bipyridine, which are commonly used as ligands in coordination chemistry.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)nicotinamide is unique due to its combined structure of nicotinamide and bipyridine, which imparts both biological and chemical versatility. This dual functionality makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(15-2-1-6-19-12-15)21-11-13-3-9-20-16(10-13)14-4-7-18-8-5-14/h1-10,12H,11H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFKDQULANOEHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2358733.png)

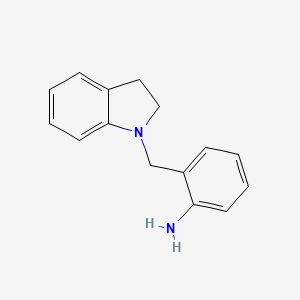
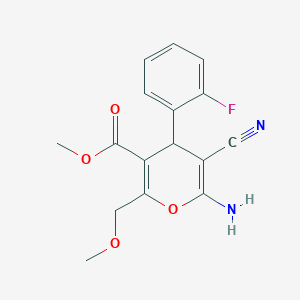
![N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2358743.png)
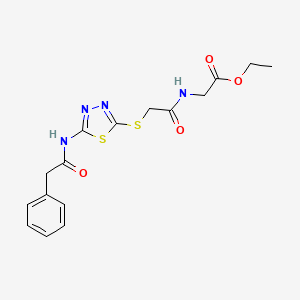
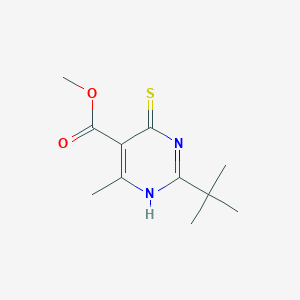
![4-[(5-Oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]benzaldehyde](/img/structure/B2358748.png)
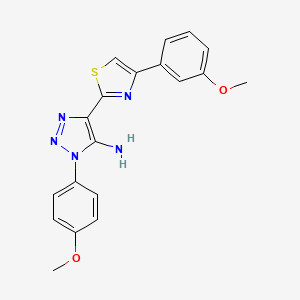
![N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B2358751.png)
![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2358752.png)



